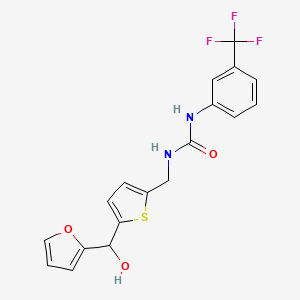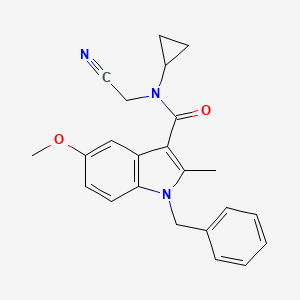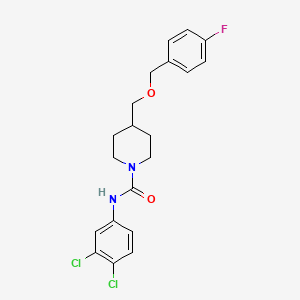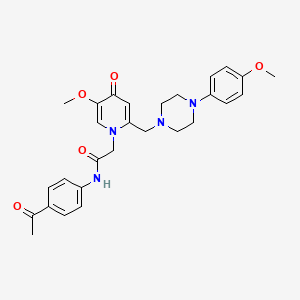![molecular formula C20H20ClN3O B2563668 2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide CAS No. 956386-93-9](/img/structure/B2563668.png)
2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The presence of the chlorine atom and the phenyl groups would also significantly affect the compound’s properties .Chemical Reactions Analysis
The chemical reactions of such compounds can be quite complex and depend on many factors, including the specific functional groups present in the molecule . For example, the chlorine atom might be susceptible to nucleophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could increase its solubility in water .科学的研究の応用
Coordination Complexes and Antioxidant Activity
- Coordination Complexes: Pyrazole-acetamide derivatives are used in creating novel Co(II) and Cu(II) coordination complexes. These complexes, formed with octahedral Co(II) ions and Cu(II) ions, exhibit unique structural properties due to the coordination of amide O and pyrazole N atoms (Chkirate et al., 2019).
- Antioxidant Activity: These complexes have been analyzed for antioxidant activity using different in vitro assays, demonstrating significant antioxidant potential. This suggests their potential application in studying oxidative stress-related processes and diseases (Chkirate et al., 2019).
Nonlinear Optical Properties
- Optical Applications: Certain acetamide structures, including chlorophenyl and pyrazinyl acetamides, have been investigated for their nonlinear optical properties. This research is crucial for developing photonic devices such as optical switches, modulators, and for optical energy applications (Castro et al., 2017).
Anticonvulsant Activity
- Medical Research: Derivatives of chlorophenyl acetamide have been synthesized and tested for their anticonvulsant activity. One compound, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showed notable activity against seizures induced by maximal electroshock (Aktürk et al., 2002).
Antitumor and Antioxidant Evaluation
- Antitumor Research: Studies on N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from chloroacetamides, have shown promising results in antitumor and antioxidant activities. These compounds could be potential candidates for developing new antitumor agents (Hamama et al., 2013).
Crystal Structure Analysis
- Structural Chemistry: The crystal structures of various chlorophenyl and pyrazinyl acetamides have been studied, providing insights into their molecular arrangements and potential applications in material science (Narayana et al., 2016).
Antimicrobial and Anti-Inflammatory Agents
- Pharmaceutical Research: Synthesis and evaluation of novel compounds bearing chlorophenyl acetamide moieties have shown significant antimicrobial and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Kendre et al., 2015).
Antipsychotic Potential
- Neuropharmacology: Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to chloroacetanilide derivatives, have been studied for their potential antipsychotic effects. These compounds have shown promising results in animal behavioral tests without significant interaction with dopamine receptors (Wise et al., 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N-[2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-14(2)15-8-10-16(11-9-15)18-12-19(22-20(25)13-21)24(23-18)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXBVSRYFBGEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2563586.png)

![2-Chloro-N-[2-(3-chloropyridin-2-yl)oxyethyl]acetamide](/img/structure/B2563589.png)
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2563590.png)
![ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2563592.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2563593.png)


![3-allyl-2-((4-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563600.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2563604.png)

![(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2563607.png)
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
